molecular formula C14H22N4O5 B1194686 伐托昔他滨 CAS No. 380886-95-3

伐托昔他滨

货号 B1194686
CAS 编号: 380886-95-3
分子量: 326.35 g/mol
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valtorcitabine is an investigational drug that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides . These compounds consist of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . It is being developed for use in the treatment of hepatitis B . Valtorcitabine specifically targets HBV DNA polymerase without inhibiting human cellular polymerases .


Molecular Structure Analysis

The molecular formula of Valtorcitabine is C14H22N4O5 . The average molecular weight is 326.353 .


Physical And Chemical Properties Analysis

Valtorcitabine has a molecular weight of 326.351 . Its chemical formula is C14H22N4O5 . The predicted water solubility is 6.19 mg/mL . The predicted pKa is 14.44 .

科学研究应用

  1. 治疗乙型肝炎病毒感染: 伐托昔他滨作为托昔他滨的前药,已被开发用于潜在治疗乙型肝炎病毒 (HBV) 感染。截至 2003 年,I/II 期试验正在进行中,表明重点关注其抗病毒能力 (Hodge,2004).

  2. 参与慢性乙型肝炎的临床试验: 伐托昔他滨是正在评估用于治疗慢性乙型肝炎的几种新抗病毒药物的临床试验的一部分。这些试验旨在找到具有更强的抗病毒效应和降低耐药性潜力的治疗方法 (Gish,2005).

  3. 相关化合物的相关研究: 虽然不是直接关于伐托昔他滨,但对相关化合物的研究(例如吉西他滨)提供了对伐托昔他滨所属的核苷类似物的更广泛领域的见解。例如,研究已经研究了吉西他滨的前药,以增强跨膜转运和抗脱氨作用,这与理解伐托昔他滨等类似药物的特性有关 (Song 等人,2005).

  4. 在其他治疗领域的探索: 对丙戊酸等药物的研究(与伐托昔他滨具有相似的命名法,但不同)揭示了药物开发的复杂局面以及名称相似的化合物之间潜在的交叉或混淆。这突出了在药物研究中进行精确识别的重要性 (Malterud,2001).

安全和危害

Valtorcitabine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, it is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Valtorcitabine is still in early-stage development, where it is being investigated in proof-of-concept trials in combination with telbivudine . Preclinical studies have shown the drugs act synergistically in inhibiting HBV replication and thus support the development of the two drugs in combination therapy .

属性

IUPAC Name

[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCYZPOEGWLYRM-QCZKYFFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870342
Record name Valtorcitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valtorcitabine

CAS RN

380886-95-3
Record name Valtorcitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valtorcitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valtorcitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALTORCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
216
Citations
SG Lim, CL Lai, M Myers, RMF Yuen, CT Wai… - Journal of …, 2005 - hub.hku.hk
… Valtorcitabine has been evaluated in CHB patients as the … the more stable 3J-monovalyl form of valtorcitabine. The 300mg dose of … Conclusions: Valtorcitabine demonstrated substantial …
Number of citations: 20 hub.hku.hk
CL Lai, NA Brown, RMF Yuen, CT Wai, D Lloyd… - Hepatology, 2004 - hub.hku.hk
HKU Scholars Hub: Valtorcitabine provides potent suppression of hepatitis B virus in patients with chronic hepatitis B: Results of a phase I/II clinical trial … Conference Paper …
Number of citations: 12 hub.hku.hk
J Mills, SM Crowe - Kucers' The Use of Antibiotics, 2017 - taylorfrancis.com
Torcitabine (beta-l-2′-deoxycytidine) (l-dC) is the beta-l-enantiomer of the natural nucleoside d-cytidine. This drug was developed as an antiviral agent for the treatment of chronic …
Number of citations: 0 www.taylorfrancis.com
C Mathé, G Gosselin - Antiviral research, 2006 - Elsevier
… Telbivudine and valtorcitabine have demonstrated no activity against HIV and other viruses … Additionally, both telbivudine and valtorcitabine target the positive strand of HBV DNA, in …
Number of citations: 267 www.sciencedirect.com
GL Monari - Med Ad News, 2007 - go.gale.com
… B and jointly developing valtorcitabine, a second hepatitis B … will jointly promote Sebivo, valtorcitabine, and valopicitabine in … , valtorcitabine, and valopicitabine in the rest of the world. …
Number of citations: 0 go.gale.com
EB Keeffe, P Marcellin - Clinical Gastroenterology and Hepatology, 2007 - Elsevier
… Despite their close structural relationship, telbivudine, lamivudine, and valtorcitabine have unexpected differences in their modes of action. Valtorcitabine and lamivudine both …
Number of citations: 64 www.sciencedirect.com
RG Gish - Seminars in liver disease, 2005 - thieme-connect.com
… and in combination with valtorcitabine. A phase III … valtorcitabine and telbivudine in the inhibition of HBV replication, a phase II clinical study has been initiated to evaluate valtorcitabine …
Number of citations: 34 www.thieme-connect.com
M Buti, R Esteban - Drugs, 2005 - Springer
… Valtorcitabine also demonstrated a favourable safety profile.[50] The results of the phase I study[50] support continued development of valtorcitabine … telbivudine and valtorcitabine has …
Number of citations: 50 link.springer.com
SG Lim - Clinical and Molecular Hepatology (대한간학회지), 2007 - papersearch.net
… Valtorcitabine is a naturally occurring isomer of deoxycytidine and has completed phase 2 studies in combination with telbivudine. It also appears to have reasonable potency There are …
Number of citations: 0 papersearch.net
L De Young, M Huang, R Chesnut, A Sette, M Newman
Number of citations: 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。